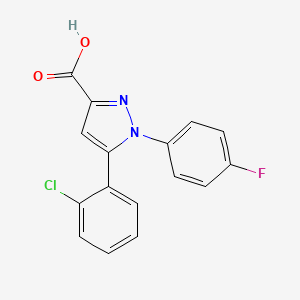
5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorophenyl and fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with substituted acetophenones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 2-chlorophenylhydrazine and 4-fluoroacetophenone in the presence of an acid catalyst can yield the desired pyrazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
化学反应分析
Types of Reactions
5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the aromatic rings.
科学研究应用
5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives with different substituents on the aromatic rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
5-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-13-4-2-1-3-12(13)15-9-14(16(21)22)19-20(15)11-7-5-10(18)6-8-11/h1-9H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNMFTYHIRBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
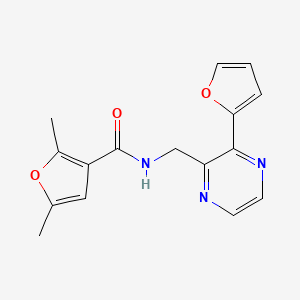
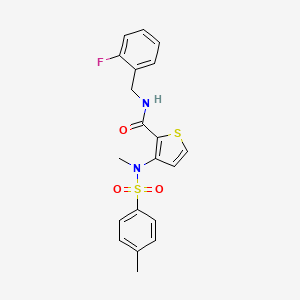
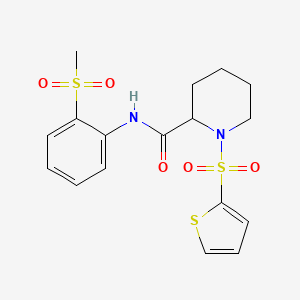
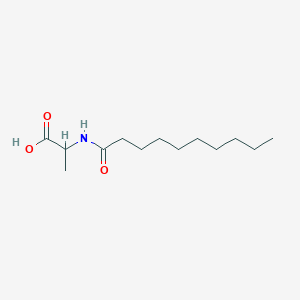
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)
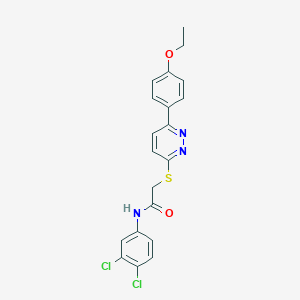
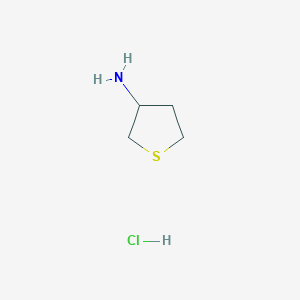
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)
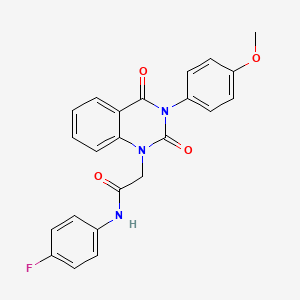
![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)
![2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2408736.png)
![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2408737.png)

